molecular formula C8H8O3<br>C6H5OCH2COOH B089392 Phenoxyacetic acid CAS No. 122-59-8

Phenoxyacetic acid

Cat. No. B089392
Key on ui cas rn: 122-59-8
M. Wt: 152.15 g/mol
InChI Key: LCPDWSOZIOUXRV-UHFFFAOYSA-N
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Patent
US06221335B1

Procedure details

Phenoxyacetic acid (d5) was treated with 25 ml of thionyl chloride and stirred for 18 hours at room temperature. After the 5 end of the reaction, the reaction mixture was concentrated under vacuum at 300 C to provide phenoxyacetyl chloride (4.8 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][C:9]([OH:11])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:14])=O>>[O:1]([CH2:8][C:9]([Cl:14])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CC(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the 5 end of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under vacuum at 300 C

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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